1-(3-Bromopyridin-2-yl)piperidin-4-one
Overview
Description
1-(3-Bromopyridin-2-yl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one typically involves the reaction of 3-bromopyridine with piperidin-4-one under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)piperidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Bromopyridin-2-yl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinone ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Bromopyridin-2-yl)piperidin-4-one: This compound has a similar structure but with the bromine atom at a different position on the pyridine ring, which can lead to different reactivity and biological activity.
1-(3-Chloropyridin-2-yl)piperidin-4-one: The chlorine atom in place of the bromine atom can result in different chemical properties and reactivity.
1-(3-Fluoropyridin-2-yl)piperidin-4-one: The fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
Biological Activity
1-(3-Bromopyridin-2-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
This compound is synthesized through the reaction of 3-bromopyridine with piperidin-4-one. The reaction typically employs bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under elevated temperatures to facilitate the formation of the desired product. The synthesis can be optimized for yield and purity, especially in industrial applications, where continuous flow reactors may be used.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has been evaluated for its activity against various strains of bacteria and fungi. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent activity .
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Neurological Applications
The compound has also been investigated for its effects on neurological disorders. It serves as a building block for synthesizing pharmaceutical compounds targeting conditions such as depression and anxiety. Its mechanism of action involves interaction with neurotransmitter receptors, potentially modulating pathways associated with mood regulation .
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes or receptors involved in inflammatory processes. For instance, it has been shown to reduce interleukin-1 beta release, suggesting its role in modulating immune responses and inflammation .
The biological activity of this compound is primarily attributed to its structural components. The bromine atom on the pyridine ring enhances its binding affinity to various molecular targets, including enzymes and receptors involved in disease pathways. The piperidinone structure contributes to its overall stability and reactivity, allowing it to engage effectively in biological systems .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals notable differences in biological activity:
Compound | Position of Halogen | Biological Activity |
---|---|---|
This compound | 3 | Antimicrobial, anti-inflammatory |
1-(4-Bromopyridin-2-yl)piperidin-4-one | 4 | Anti-inflammatory, inhibits pyroptosis |
1-(3-Chloropyridin-2-yl)piperidin-4-one | 3 | Reduced antimicrobial activity |
These comparisons illustrate how variations in halogen positioning affect the compound's reactivity and biological efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives including this compound demonstrated significant antibacterial effects against multiple strains of bacteria. The study utilized both disk diffusion and broth microdilution methods to evaluate efficacy, confirming the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Neurological Impact
In another investigation focusing on neuropharmacological properties, researchers assessed the compound's ability to modulate serotonin receptors. The results indicated that it could effectively alter receptor activity, suggesting potential applications in treating mood disorders .
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYVCAVLYNGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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